molecular formula ClCrKO3 B093082 Potassium chlorotrioxochromate CAS No. 16037-50-6

Potassium chlorotrioxochromate

Cat. No.: B093082
CAS No.: 16037-50-6
M. Wt: 174.54 g/mol
InChI Key: PEBPTQFCMJWPGZ-UHFFFAOYSA-M
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Description

Potassium chlorotrioxochromate (ClCrKO₃, CAS 16037-50-6), also known as Peligot’s salt, is a chromium(VI) compound with a molecular weight of 174.5456 g/mol . It exists as a crystalline solid with a density of 2.497 g/cm³ and a melting point of 293–295°C . The compound reacts with water and dissolves in polar solvents like acetone . It is primarily utilized as an oxidizing agent in organic synthesis, though specific applications are less documented compared to other chromium-based oxidizers. Its structure comprises a chlorotrioxochromate(1-) anion ([ClCrO₃]⁻) paired with a potassium cation .

Properties

CAS No.

16037-50-6

Molecular Formula

ClCrKO3

Molecular Weight

174.54 g/mol

IUPAC Name

potassium;trioxochromium;chloride

InChI

InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1

InChI Key

PEBPTQFCMJWPGZ-UHFFFAOYSA-M

SMILES

O=[Cr](=O)=O.[Cl-].[K+]

Isomeric SMILES

O=[Cr](=O)=O.[Cl-].[K+]

Canonical SMILES

O=[Cr](=O)=O.[Cl-].[K+]

Other CAS No.

16037-50-6

Pictograms

Oxidizer; Irritant; Health Hazard; Environmental Hazard

Synonyms

chlorotrioxochromic acid
potassium chlorochromate
potassium chlorotrioxochromate

Origin of Product

United States

Preparation Methods

Procedure and Reaction Mechanism

  • Reactant Preparation : Crushed potassium dichromate (1–1.5 g) is dissolved in a 25% hydrochloric acid solution (5 mL HCl + 1 mL H₂O).

  • Heating and Dissolution : The mixture is gently heated until the dichromate fully dissolves, avoiding vigorous boiling to prevent side reactions.

  • Crystallization : Upon cooling, orange crystals of KCrO₃Cl precipitate. Further cooling to sub-zero temperatures enhances yield.

The reaction proceeds as:

K2Cr2O7+2HCl2KCrO3Cl+H2O\text{K}2\text{Cr}2\text{O}7 + 2\text{HCl} \rightarrow 2\text{KCrO}3\text{Cl} + \text{H}_2\text{O}

However, competing side reactions, such as the reduction of Cr(VI) to Cr(III) and chlorine gas evolution, necessitate controlled conditions:

Cr2O72+14HCl2Cr3++3Cl2+7H2O\text{Cr}2\text{O}7^{2-} + 14\text{HCl} \rightarrow 2\text{Cr}^{3+} + 3\text{Cl}2 + 7\text{H}2\text{O}

Yield and Purity Considerations

  • Yield : ~43% under optimal conditions (1 g K₂Cr₂O₇, 25% HCl, ice cooling).

  • Purity : High purity is achieved by avoiding excessive HCl concentrations or overheating, which trigger Cr(VI) reduction.

ParameterOptimal ValueEffect of Deviation
HCl Concentration25%>30% increases side reactions
Temperature60–80°C (heating)Boiling reduces yield
Cooling MethodIce bath (-5°C)Room temp. lowers yield by 15%

Chromyl Chloride and Potassium Chromate Reaction

An improved synthesis route employs chromyl chloride (CrO₂Cl₂) and potassium chromate (K₂CrO₄), offering higher efficiency and reduced side products.

Procedure

  • Reactant Mixing : Equimolar amounts of K₂CrO₄ and CrO₂Cl₂ are combined in a dry environment.

  • Reaction Equation :

K2CrO4+CrO2Cl22KCrO3Cl\text{K}2\text{CrO}4 + \text{CrO}2\text{Cl}2 \rightarrow 2\text{KCrO}_3\text{Cl}

  • Product Isolation : The resultant mixture is filtered and washed with cold acetone to isolate KCrO₃Cl.

Advantages Over Dichromate Method

  • Yield : Exceeds 70% due to minimized redox side reactions.

  • Purity : Higher crystallinity with tetrahedral [CrO₃Cl]⁻ geometry (Cr=O: 159 pm, Cr-Cl: 219 pm).

AspectDichromate-HCl MethodChromyl Chloride Method
Yield43%70–75%
Side ProductsCr(III), Cl₂None
ScalabilityLimited by HClSuitable for bulk

Alternative Methods and Optimizations

Crown Ether-Assisted Synthesis

Treating KCrO₃Cl with 18-crown-6 in non-aqueous solvents produces a lipophilic complex, [K(18-crown-6)]CrO₃Cl, enhancing solubility in organic media. This modification is critical for oxidation reactions requiring anhydrous conditions.

Recrystallization Techniques

  • Solvent Choice : Acetone preferentially dissolves KCrO₃Cl over unreacted K₂Cr₂O₇, enabling purification.

  • Temperature Control : Slow cooling from saturated solutions yields larger, purer crystals.

Industrial and Laboratory-Scale Production

Industrial Synthesis

Large-scale production favors the chromyl chloride method due to its efficiency and scalability. American Elements offers KCrO₃Cl in purities up to 99.999% using this route.

Laboratory Adaptations

  • Microscale Synthesis : Reduces HCl volume to 2 mL for 0.5 g batches.

  • Alternative Oxidants : Replacing K₂Cr₂O₇ with Na₂Cr₂O₇ lowers cost but requires KCl for metathesis .

Chemical Reactions Analysis

Types of Reactions

Potassium chlorotrioxochromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds.

Common Reagents and Conditions

    Oxidation of Alcohols: this compound is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an acidic medium.

    Oxidation of Aldehydes: It can further oxidize aldehydes to carboxylic acids under controlled conditions.

Major Products Formed

    From Alcohols: Aldehydes and ketones

    From Aldehydes: Carboxylic acids

Scientific Research Applications

Potassium chlorotrioxochromate has several applications in scientific research:

    Chemistry: It is widely used as an oxidizing agent in organic synthesis. It helps in the preparation of various carbonyl compounds from alcohols and aldehydes.

    Biology: It is used in biochemical studies to understand oxidation processes and the role of oxidizing agents in biological systems.

    Medicine: Research involving this compound focuses on its potential use in drug synthesis and the development of new therapeutic agents.

    Industry: It is used in the manufacturing of fine chemicals and in processes requiring strong oxidizing agents.

Mechanism of Action

The mechanism by which potassium chlorotrioxochromate exerts its effects involves the transfer of oxygen atoms to the substrate being oxidized. The chromium in the compound undergoes a change in oxidation state, facilitating the oxidation of the substrate. The molecular targets include various functional groups in organic molecules, such as hydroxyl groups in alcohols and aldehyde groups.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below summarizes key structural and physical properties of potassium chlorotrioxochromate and related compounds:

Compound Formula Oxidation State Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Solubility in Water
This compound ClCrKO₃ Cr(VI) 174.55 2.497 293–295 Reacts
Potassium dichromate K₂Cr₂O₇ Cr(VI) 294.18 2.676 398 Highly soluble
Potassium chromate K₂CrO₄ Cr(VI) 194.19 2.732 968 Soluble
Potassium tetraperoxochromate(V) K₃CrO₈ Cr(V) 297.29 N/A Decomposes Poorly soluble
Tetramethylammonium chlorotrioxochromate C₄H₁₂NClCrO₃ Cr(VI) ~234.6 N/A N/A Soluble in organic solvents

Key Observations :

  • Oxidation State : Most compounds, including potassium dichromate and chromate, feature Cr(VI), whereas potassium tetraperoxochromate(V) contains Cr(V) .
  • Solubility : Potassium dichromate and chromate are water-soluble, while this compound reacts with water. TMACC and tetraperoxochromate(V) exhibit solubility in organic media .

Biological Activity

Potassium chlorotrioxochromate, also known as potassium chlorochromate (KCrO₃Cl), is a chromium-based compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, examining its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its chromate ion, which contains chromium in a +6 oxidation state. This compound is a strong oxidizing agent, commonly used in organic synthesis for oxidation reactions. Its chemical formula is KCrO₃Cl, and it typically appears as an orange-yellow crystalline solid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its oxidizing properties. It has been shown to interact with various biomolecules, leading to oxidative stress and cellular damage. The primary mechanisms include:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.
  • Enzyme Inhibition : this compound has been reported to inhibit certain enzymes by modifying their active sites through oxidation.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often dose-dependent and varies across different cell types. For instance:

  • Human Lung Fibroblast Cells : Studies have shown that exposure to this compound leads to significant cell death due to oxidative damage.
  • Cancer Cell Lines : this compound has been investigated for its potential anti-cancer properties, with some studies indicating that it can induce apoptosis in cancer cells.

Antimicrobial Activity

Some studies have reported that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth due to its oxidative action.

Case Studies

  • Cytotoxicity in Human Cells
    • A study conducted on human lung fibroblast cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was linked to increased ROS production and subsequent apoptosis.
  • Antimicrobial Efficacy
    • In another investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial counts at concentrations of 100 µg/mL, suggesting its potential as an antimicrobial agent.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study FocusCell Type/OrganismConcentration (µM)Effect Observed
CytotoxicityHuman Lung Fibroblasts5050% reduction in cell viability
Antimicrobial ActivityE. coli100Significant reduction in bacterial growth
Apoptosis InductionCancer Cell Lines75Increased apoptosis markers

Q & A

Q. What are the established laboratory-scale synthesis methods for potassium chlorotrioxochromate, and how do reaction conditions influence yield?

this compound can be synthesized via controlled reactions of chromium(VI) precursors (e.g., potassium dichromate) with chloride sources under acidic conditions. For example, combining potassium dichromate with hydrochloric acid at low temperatures (0–5°C) under stirring may yield the compound, with stoichiometric ratios and pH critical to avoiding over-reduction to Cr(III) species . Reaction monitoring via UV-Vis spectroscopy (e.g., absorption bands at 350–450 nm for Cr-O-Cl intermediates) is recommended to optimize conditions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural characterization should combine X-ray crystallography (for lattice parameters) and infrared (IR) spectroscopy. Key IR peaks for Cr-O (800–950 cm⁻¹) and Cr-Cl (300–400 cm⁻¹) bonds validate coordination geometry . For crystallography, single-crystal diffraction data should match theoretical models (e.g., monoclinic systems with space group P2₁/c). Elemental analysis (Cr, Cl, K) via ICP-OES ensures stoichiometric accuracy.

Q. What analytical methods are recommended for determining the oxidation state of chromium in this compound?

Redox titration using ferrous ammonium sulfate (FAS) as a reducing agent quantifies Cr(VI) content. Alternatively, X-ray photoelectron spectroscopy (XPS) provides direct oxidation state analysis via binding energy shifts (e.g., Cr 2p₃/₂ peaks: ~579 eV for Cr(VI) vs. ~576 eV for Cr(III)) . Discrepancies between methods may indicate mixed oxidation states, requiring further purification .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid mobile phase) identifies impurities like residual dichromate or chloride. Thermal gravimetric analysis (TGA) confirms dehydration steps, while atomic absorption spectroscopy (AAS) detects trace metal contaminants .

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods to avoid inhalation of chromium aerosols. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills require immediate neutralization with 10% sodium bicarbonate, followed by disposal as hazardous waste . Regular air monitoring for Cr(VI) (OSHA PEL: 5 µg/m³) is advised.

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during acidic chloride-dichromate reactions?

The synthesis likely proceeds through intermediate peroxo- or chloro-aqua complexes. Kinetic studies (e.g., stopped-flow spectroscopy) reveal a two-step mechanism: (1) protonation of dichromate to form HCrO₄⁻, followed by (2) chloride substitution at the Cr center. Competing pathways (e.g., disproportionation to Cr(III)) can be suppressed by maintaining low temperatures and excess chloride .

Q. How can conflicting data on chromium oxidation states in similar compounds inform analysis of this compound?

For example, potassium tetraperoxochromate(V) (Cr +5) exhibits distinct ESR signals (g ≈ 1.97) compared to Cr(VI) species. If XPS data for chlorotrioxochromate suggests Cr(V), validate via cyclic voltammetry (redox peaks at +0.5–1.0 V vs. Ag/AgCl) . Contradictions may arise from ligand field effects or incomplete reduction, necessitating complementary techniques.

Q. How should researchers address discrepancies in spectroscopic data between experimental and theoretical models?

If experimental IR peaks deviate from DFT-calculated vibrational modes, consider solvent effects or crystal packing. Time-dependent DFT (TD-DFT) simulations of UV-Vis spectra can resolve ambiguities in electronic transitions. Collaborative use of synchrotron radiation for EXAFS provides precise Cr-Cl bond distance validation .

Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability and safety?

Electrochemical reduction of dichromate in KCl electrolyte (pH 2–3) offers a greener pathway, minimizing hazardous reagents. Compare yields and purity to traditional methods using LC-MS and TGA. However, anode corrosion (e.g., Pt degradation) may introduce contaminants, requiring post-synthesis ion-exchange purification .

Q. How does the stability of this compound vary under different storage conditions?

Long-term stability studies show decomposition above 40°C, releasing Cl₂ gas. Store in amber glass under argon at 4°C. Aqueous solutions degrade within 24 hours (pH-dependent; t₁/₂ = 8 hours at pH 7), necessitating immediate use post-preparation. Accelerated aging tests (40°C/75% RH) coupled with Raman spectroscopy track decomposition kinetics .

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